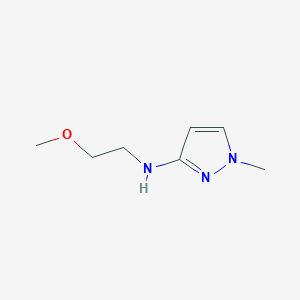

N-(2-methoxyethyl)-1-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC18041539

Molecular Formula: C7H13N3O

Molecular Weight: 155.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13N3O |

|---|---|

| Molecular Weight | 155.20 g/mol |

| IUPAC Name | N-(2-methoxyethyl)-1-methylpyrazol-3-amine |

| Standard InChI | InChI=1S/C7H13N3O/c1-10-5-3-7(9-10)8-4-6-11-2/h3,5H,4,6H2,1-2H3,(H,8,9) |

| Standard InChI Key | JRMAUBJXENYCHD-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC(=N1)NCCOC |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with a methyl group and at the 3-position with a methoxyethylamine moiety. This configuration shares similarities with N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine , differing primarily in the placement of the methoxyethyl group. The methyl group at the 1-position enhances steric hindrance, potentially influencing conformational stability and intermolecular interactions .

The methoxyethyl side chain introduces ether and amine functionalities, impacting solubility and hydrogen-bonding capacity. Comparative analysis with 1-(2-methoxyethyl)-1H-pyrazol-3-amine (lacking the 1-methyl group) suggests that methylation at the pyrazole’s 1-position reduces rotational freedom, as evidenced by the lower predicted collision cross-section (128.2 Ų for [M+H]+ adducts in vs. 155.20 g/mol in ).

Table 1: Comparative Molecular Properties of Pyrazole Derivatives

*Calculated based on analogous structures .

Spectroscopic and Computational Insights

The nitro derivative (C₇H₁₂N₄O₃) exhibits an InChIKey of MORZMBHEOCRLOX-UHFFFAOYSA-N, suggesting strong hydrogen-bond acceptor capacity from the nitro group. For the target compound, the absence of the nitro substituent likely reduces polarity, as inferred from the lower molecular weight compared to . Density functional theory (DFT) simulations of similar amines predict a pKa of ~4.04 , indicating weak basicity suitable for pharmaceutical intermediates.

Synthetic Pathways and Optimization

Reductive Amination Strategies

A viable synthesis route involves reductive amination of 1-methyl-1H-pyrazol-3-amine with 2-methoxyethyl chloride. This mirrors the tin(II) chloride-mediated reduction of nitro precursors described in , where 51% yield was achieved for 1-methyl-1H-pyrazol-3-amine using SnCl₂ and HCl. Adapting this method, the nitro group in intermediates like N-(2-Methoxyethyl)-1-methyl-4-nitro-1H-pyrazol-3-amine could be reduced to the target amine under catalytic hydrogenation.

Challenges in Purification

The methoxyethyl group’s ether linkage may complicate purification due to increased hydrophilicity. Analogous compounds like 1-(2-methoxyethyl)-N-methyl-1H-pyrazol-4-amine require chromatographic separation under inert conditions, as noted by their storage recommendations (2–8°C under nitrogen ).

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound’s solubility profile is expected to resemble 1-methyl-1H-pyrazol-3-amine , which is slightly water-soluble (0.1–1 mg/mL) but miscible in polar organic solvents. The LogP value, estimated at 0.89 using the Crippen method, suggests moderate lipophilicity—comparable to N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume